molecular formula C10H9BrO3 B13173682 Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate

Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate

Cat. No.: B13173682
M. Wt: 257.08 g/mol
InChI Key: FXUPAYXLZPHEKC-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of brominated precursors and cyclization agents to form the benzofuran ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens, nucleophiles). The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in the formation of various substituted benzofuran derivatives .

Scientific Research Applications

Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug development.

    Industry: It is used in the development of new materials and chemicals with specific properties

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate include other benzofuran derivatives such as:

Uniqueness

This compound is unique due to its specific bromine substitution, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other benzofuran derivatives .

Biological Activity

Methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural configuration characterized by:

  • A brominated benzofuran core.
  • A carboxylate ester functional group.
  • The molecular formula C12H11BrO3C_{12}H_{11}BrO_3 and a molecular weight of approximately 257.08 g/mol .

This specific structure imparts distinctive chemical properties that influence its biological activity. The presence of the bromine atom and the methoxycarbonyl group is crucial for modulating the compound's reactivity and binding affinity to biological targets.

The biological activities of this compound are primarily attributed to its interactions with various molecular targets. Key mechanisms include:

  • Antimicrobial Activity : The compound may inhibit bacterial enzymes or disrupt cell membranes, leading to cell death. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented.
  • Anticancer Potential : Preliminary studies suggest that it may interfere with cancer cell proliferation through various pathways, although detailed mechanisms remain to be fully elucidated .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against several pathogens. The following table summarizes its activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM
Salmonella typhi11.29 - 77.38 µM

The compound exhibited significant activity against Candida albicans as well, with MIC values ranging from 16.69 to 78.23 µM , indicating its potential as an antifungal agent .

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer effects:

  • Studies have indicated that compounds with similar structures can suppress the growth of cancer cells, particularly in lung cancer models (A549 cells) compared to non-tumor fibroblasts .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various benzofuran derivatives, including this compound, demonstrating its effectiveness against multiple bacterial strains with MIC values comparable to established antibiotics .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at the bromine position significantly affect antimicrobial potency. Compounds with additional electron-withdrawing groups demonstrated enhanced antibacterial activity .
  • Mechanistic Insights : Investigations into the mechanism of action highlighted that the compound's interaction with bacterial membranes could lead to structural disruptions, thereby inhibiting growth.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

methyl 4-bromo-2,3-dihydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-4,6H,5H2,1H3

InChI Key

FXUPAYXLZPHEKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2=C1C(=CC=C2)Br

Origin of Product

United States

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